An In-depth Technical Guide to 1-Hexen-3-one-d3
An In-depth Technical Guide to 1-Hexen-3-one-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hexen-3-one-d3, a deuterated stable isotope of 1-Hexen-3-one. While specific experimental data for this particular isotopologue is limited in publicly available literature, this document consolidates the known information and presents plausible methodologies for its synthesis and application based on established chemical principles and standard practices in metabolic research. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic studies who are considering the use of 1-Hexen-3-one-d3 as a tracer.
Introduction
1-Hexen-3-one-d3 is the deuterated form of 1-Hexen-3-one, an α,β-unsaturated ketone. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes it a valuable tool for use as an internal standard or tracer in pharmacokinetic (PK) and metabolic studies. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification by mass spectrometry, enabling precise tracking of the molecule's fate in biological systems.
The primary application of 1-Hexen-3-one-d3 is in the field of drug metabolism and pharmacokinetics (DMPK). By administering a known amount of the deuterated compound, researchers can accurately measure key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated analogue.
Physicochemical Properties
Quantitative data for 1-Hexen-3-one-d3 is not extensively reported. However, the properties of its non-deuterated counterpart, 1-Hexen-3-one, are well-documented and provide a baseline for understanding the physical characteristics of the deuterated molecule. The primary difference will be in the molecular weight due to the presence of three deuterium atoms.
Table 1: Physicochemical Properties of 1-Hexen-3-one-d3
| Property | Value | Source |
| Molecular Formula | C₆H₇D₃O | ChemBK[] |
| Molecular Weight | 101.16 g/mol | MedChemExpress[2] |
| CAS Number | 1335436-53-7 | MedChemExpress[2] |
Table 2: Physicochemical Properties of 1-Hexen-3-one (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | Santa Cruz Biotechnology[3] |
| Molecular Weight | 98.14 g/mol | Santa Cruz Biotechnology[3] |
| CAS Number | 1629-60-3 | Santa Cruz Biotechnology[3] |
| Density | 0.849 - 0.855 g/mL @ 25°C | The Good Scents Company |
| Boiling Point | Not Available | |
| Flash Point | 18.89 °C | The Good Scents Company |
| Refractive Index | 1.420 - 1.426 @ 20°C | The Good Scents Company |
| Solubility | Slightly soluble in water | Fisher Scientific[4] |
| Purity | ≥90% | Santa Cruz Biotechnology[3] |
Experimental Protocols
Plausible Synthesis of 1-Hexen-3-one-d3
Principle: In the presence of a base and a deuterium source (e.g., D₂O), the acidic protons at the α- and γ-positions of the α,β-unsaturated ketone can be exchanged for deuterium atoms.
Materials:
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1-Hexen-3-one
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Deuterium oxide (D₂O)
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Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
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Anhydrous diethyl ether or other suitable organic solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Hexen-3-one.
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Add a solution of sodium deuteroxide in deuterium oxide. The amount of catalyst should be minimal to avoid side reactions.
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The mixture is stirred at room temperature or gently heated to facilitate the exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the exchangeable protons.
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After the desired level of deuteration is achieved, the reaction mixture is cooled to room temperature.
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The mixture is extracted with diethyl ether. The organic layers are combined.
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The combined organic phase is washed with brine (saturated NaCl solution in H₂O) to remove any remaining D₂O and catalyst.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-Hexen-3-one-d3.
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Purification can be achieved by distillation or column chromatography if necessary.
Note: The efficiency of deuteration and the position of the deuterium labels would need to be confirmed by mass spectrometry and NMR spectroscopy.
General Protocol for a Pharmacokinetic Study Using 1-Hexen-3-one-d3
This protocol outlines a general workflow for a pharmacokinetic study in an animal model using 1-Hexen-3-one-d3 as a stable isotope tracer.
Objective: To determine the key pharmacokinetic parameters of 1-Hexen-3-one in a model organism.
Materials:
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1-Hexen-3-one (non-deuterated)
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1-Hexen-3-one-d3 (as internal standard and tracer)
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Test animals (e.g., rats or mice)
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Dosing vehicle (e.g., saline, corn oil)
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Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
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Centrifuge
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Liquid chromatography-mass spectrometry (LC-MS/MS) system
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Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)
Procedure:
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Dose Preparation: Prepare a dosing solution containing a known concentration of 1-Hexen-3-one in a suitable vehicle. Also, prepare a solution of 1-Hexen-3-one-d3 to be used as an internal standard during sample analysis.
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Animal Dosing: Administer the 1-Hexen-3-one solution to the test animals via the desired route (e.g., oral gavage, intravenous injection).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
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Sample Preparation for LC-MS/MS Analysis:
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Thaw the plasma samples.
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To a known volume of plasma, add a known amount of the 1-Hexen-3-one-d3 internal standard solution.
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Perform protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction to remove plasma proteins and other interfering substances.
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Evaporate the supernatant and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Inject the prepared samples into the LC-MS/MS system.
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Develop a chromatographic method to separate 1-Hexen-3-one and 1-Hexen-3-one-d3 from other matrix components.
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Use multiple reaction monitoring (MRM) on a tandem mass spectrometer to specifically detect and quantify the parent compound and its deuterated isotopologue.
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Data Analysis:
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Construct a calibration curve using known concentrations of 1-Hexen-3-one and a fixed concentration of the 1-Hexen-3-one-d3 internal standard.
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Determine the concentration of 1-Hexen-3-one in the plasma samples at each time point by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Plot the plasma concentration-time profile and calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
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Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Plausible synthesis workflow for 1-Hexen-3-one-d3.
Pharmacokinetic Study Workflow
Caption: General workflow for a pharmacokinetic study.
Conclusion
1-Hexen-3-one-d3 is a valuable tool for researchers in the pharmaceutical sciences, particularly for detailed pharmacokinetic and metabolic investigations. While specific analytical and synthesis data for this compound are not widely published, this guide provides a foundational understanding of its properties and potential applications. The proposed synthesis and experimental workflows are based on established scientific principles and are intended to guide researchers in the design of their studies. As with any experimental work, validation of the synthesis and analytical methods is crucial for obtaining accurate and reliable data.
